Cas no 2227780-86-9 (2-(1-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-3-amine)

2-(1-Methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-3-amine is a structurally distinct pyrrolidine derivative featuring a pyrazole substituent, offering potential utility in medicinal chemistry and pharmaceutical research. Its unique scaffold combines a pyrrolidine core with a 1-methylpyrazole moiety, which may enhance binding affinity and selectivity in target interactions. The presence of an isopropyl group and an amine functionality provides opportunities for further derivatization, making it a versatile intermediate for drug discovery. This compound’s balanced lipophilicity and steric profile could contribute to improved pharmacokinetic properties. Its synthetic accessibility and modular structure make it a promising candidate for the development of novel bioactive molecules, particularly in CNS and enzyme modulation applications.
2-(1-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-3-amine structure
2227780-86-9 structure
Product Name:2-(1-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-3-amine
CAS No:2227780-86-9
MF:C11H20N4
MW:208.303301811218
CID:5570176
PubChem ID:165594197
Update Time:2025-10-24

2-(1-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1633623
    • 2-(1-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-3-amine
    • 2227780-86-9
    • Inchi: 1S/C11H20N4/c1-8(2)15-5-4-10(12)11(15)9-6-13-14(3)7-9/h6-8,10-11H,4-5,12H2,1-3H3/t10-,11+/m1/s1
    • InChI Key: PNHXZPAHTOTYAA-MNOVXSKESA-N
    • SMILES: N1(C(C)C)CC[C@H]([C@@H]1C1C=NN(C)C=1)N

Computed Properties

  • Exact Mass: 208.16879665g/mol
  • Monoisotopic Mass: 208.16879665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 47.1Ų

2-(1-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-3-amine Pricemore >>

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Additional information on 2-(1-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-3-amine

Introduction to 2-(1-Methyl-1H-Pyrazol-4-Yl)-1-(Propan-2-Yl)Pyrrolidin-3-Amine (CAS No. 2227780-86-9)

The compound 2-(1-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-3-amine, identified by the CAS registry number 2227780-86-9, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are known for their versatile applications in drug design and synthesis. The structure of this compound combines a pyrrolidine ring, a pyrazole moiety, and an isopropyl group, making it a unique candidate for exploring novel chemical reactions and biological activities.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various methodologies. One of the most promising approaches involves the use of palladium-catalyzed cross-coupling reactions, which allow for the precise construction of the pyrazole-pyrrolidine framework. These methods not only enhance the yield but also improve the purity of the final product, making it suitable for further biological evaluations.

The biological activity of 2-(1-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)pyrrolidin-3-amine has been a focal point of recent research. Studies have demonstrated that this compound exhibits potent inhibitory effects on certain enzyme targets, which are implicated in various pathological conditions such as inflammation and neurodegenerative diseases. For instance, its ability to modulate histone deacetylases (HDACs) has been extensively investigated, highlighting its potential as a lead compound for developing novel therapeutic agents.

In addition to its enzymatic activity, this compound has shown promising results in preclinical models of cancer. Research indicates that it may induce apoptosis in cancer cells by targeting specific signaling pathways, thereby offering a new avenue for anticancer drug development. The integration of computational chemistry tools with experimental studies has further elucidated the molecular mechanisms underlying its biological effects, providing valuable insights for optimizing its pharmacokinetic properties.

The structural versatility of 2-(1-methyl-1H-pyrazol-4-yl)-1-(propan-2-yli)pyrrolidin-3-amino also makes it an attractive scaffold for drug discovery programs. By modifying the substituents on the pyrazole and pyrrolidine rings, chemists can explore a wide range of bioactive derivatives. This approach has already led to the identification of several analogs with enhanced potency and selectivity against specific targets.

From a synthetic perspective, the accessibility of this compound has been significantly improved by adopting environmentally friendly protocols. Green chemistry principles have been incorporated into its synthesis, reducing waste generation and enhancing sustainability. These advancements not only align with current trends in chemical manufacturing but also pave the way for large-scale production if required.

In conclusion, 2-(1-methyl-H-pyrazol4yl)-1-isopropylpyrrolidin3amine represents a compelling example of how modern chemical synthesis and biological research can converge to yield innovative compounds with therapeutic potential. As ongoing studies continue to unravel its full spectrum of activities, this compound stands at the forefront of scientific exploration in drug discovery and development.

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